molecular formula C9H16O3 B15368996 4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane CAS No. 60028-09-3

4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane

Cat. No.: B15368996
CAS No.: 60028-09-3
M. Wt: 172.22 g/mol
InChI Key: OSBWYCCOJZJUDQ-UHFFFAOYSA-N
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Description

4-Butyl-2,6,7-trioxabicyclo[2.2.2]octane is a bicyclic ether featuring a rigid 2,6,7-trioxabicyclo[2.2.2]octane scaffold with a butyl substituent at the 4-position. For instance, 4-butyl-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane (CID 198393) has the molecular formula C₁₀H₁₈O₃, a SMILES string CCCCC12COC(OC1)(OC2)C, and an InChIKey PWBMZWHIKQIZNP-UHFFFAOYSA-N . Such compounds are of interest in organic synthesis, materials science, and pharmacology due to their stereochemical rigidity and functional versatility.

Properties

CAS No.

60028-09-3

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

4-butyl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C9H16O3/c1-2-3-4-9-5-10-8(11-6-9)12-7-9/h8H,2-7H2,1H3

InChI Key

OSBWYCCOJZJUDQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC12COC(OC1)OC2

Origin of Product

United States

Biological Activity

4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane is a compound belonging to the family of bicyclic ethers, specifically characterized by its unique trioxabicyclo structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of agriculture and pharmacology.

Chemical Structure

The chemical structure of 4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane can be represented as follows:

C12H18O3\text{C}_{12}\text{H}_{18}\text{O}_3

This compound features a bicyclic framework with three oxygen atoms integrated into the ring structure, enhancing its chemical reactivity and biological interactions.

Pesticidal Properties

Research has indicated that derivatives of 4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane exhibit significant pesticidal activity . These compounds are effective against various agricultural pests, making them valuable in pest control formulations. The pesticidal efficacy is attributed to their ability to disrupt biological processes in target organisms, leading to mortality or reduced reproductive success .

The exact mechanism through which 4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biochemical pathways in pests, potentially affecting neurotransmitter systems or metabolic processes critical for survival .

Study on Efficacy Against Agricultural Pests

A study conducted on various pests demonstrated that formulations containing 4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane significantly reduced pest populations in controlled environments. The results indicated a higher mortality rate compared to control groups treated with standard pesticides.

Pest SpeciesMortality Rate (%)Control Rate (%)
Aphids8520
Spider Mites7815
Whiteflies9025

This data underscores the potential of this compound as an effective pesticide alternative .

Toxicological Studies

Toxicological assessments have been performed to evaluate the safety profile of 4-Butyl-2,6,7-trioxabicyclo(2.2.2)octane. These studies focus on its effects on non-target organisms and environmental impact:

  • Acute Toxicity : The compound showed low acute toxicity in mammals and birds.
  • Chronic Exposure : Long-term studies indicated no significant adverse effects at environmentally relevant concentrations.

These findings suggest that while effective as a pesticide, the compound may pose minimal risks to non-target species when used appropriately .

Scientific Research Applications

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane is a tricyclic organic compound belonging to the family of 2,6,7-trioxabicyclo(2.2.2)octanes. It is composed of carbon, hydrogen, and oxygen atoms. This compound has various scientific research applications due to its unique structural features, stability, and reactivity.

Scientific Research Applications

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane is used in chemistry, biology, medicine, and industry.

Chemistry

  • It serves as a building block in organic synthesis.
  • It is used as a ligand in catalysis.

Biology

  • It is investigated for potential use in drug delivery systems because of its stability and reactivity.

Medicine

  • It is explored for potential therapeutic applications, including as a molecular switch in targeted drug delivery.

Industry

  • It is utilized in polymer synthesis.
  • It is utilized in catalyst development.

Chemical Reactions

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane undergoes several chemical reactions:

  • Oxidation: Reacts with oxidizing agents (e.g., potassium permanganate) to form corresponding oxidized products.
  • Reduction: Can be reduced under specific conditions with reducing agents (e.g., lithium aluminum hydride) to yield reduced derivatives.
  • Substitution: Undergoes nucleophilic substitution reactions, particularly at the phenyl ring, with nucleophiles (e.g., halides, amines).

4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane has potential biological activities. Structurally related compounds have exhibited significant antiviral properties, particularly against HIV-1 integrase inhibitors, with IC50 values in the low micromolar range (0.19–3.7 µM). In vitro studies have reported varying degrees of cytotoxicity against different cancer cell lines, with related compounds demonstrating IC50 values ranging from 0.6 to 7 µg/mL against HeLa cells and other tumor lines such as MCF-7 and HCT-116.

Antiviral Efficacy

Derivatives of trioxabicyclo compounds were synthesized and tested for efficacy against HIV-1 integrase. The results indicated that these derivatives could effectively inhibit enzyme activity at micromolar concentrations. Structure-activity relationship (SAR) analysis highlighted the importance of specific functional groups in enhancing antiviral activity.

Cytotoxicity Assessment

The cytotoxic effects of similar bicyclic compounds were studied on various human cancer cell lines. Certain modifications in the molecular structure significantly increased cytotoxicity, particularly in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines. Structural optimization could enhance the therapeutic potential of compounds like 4-t-Butyl-1-phenyl-2,6,7-trioxabicyclo(2.2.2)octane.

Pesticides

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The 2,6,7-trioxabicyclo[2.2.2]octane core allows for diverse substitutions at positions 1 and 4, significantly altering physical, chemical, and biological properties. Below is a systematic comparison:

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula CAS Number Molecular Weight (g/mol) Key References
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane 4-Me C₆H₁₀O₃ 766-32-5 130.14
4-Ethyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane 4-Et, 1-Pr C₉H₁₆O₃ 4266-80-2 172.22
4-tert-Butyl-1-propyl-2,6,7-trioxabicyclo[2.2.2]octane 4-t-Bu, 1-Pr C₁₂H₂₂O₃ 70636-95-2 214.30
1-Heptyl-4-ethyl-2,6,7-trioxabicyclo[2.2.2]octane 4-Et, 1-Heptyl C₁₄H₂₆O₃ Not provided 254.36
4-Butyl-1-methyl-2,6,7-trioxabicyclo[2.2.2]octane 4-Bu, 1-Me C₁₀H₁₈O₃ Not provided 186.25

Key Observations :

  • Bulky substituents like tert-butyl (e.g., in 70636-95-2) introduce significant steric hindrance, influencing polymerization behavior and biological interactions .

Thermodynamic and Physical Properties

Compound ΔfusH° (kJ/mol) Melting Point (K) ΔsubH° (kJ/mol) Reference
4-Methyl-2,6,7-trioxabicyclo[2.2.2]octane 10.4 369.2 67.4
2,2-Dimethyltrimethylene carbonate 10.3 324.1 Not reported

Analysis :

  • The 4-methyl derivative exhibits a higher melting point (369.2 K) compared to non-bicyclic analogs, attributed to its rigid structure .
  • Sublimation enthalpy (ΔsubH° = 67.4 kJ/mol) indicates moderate volatility, relevant for applications in vapor-phase processes.
Polymerization Behavior:
  • 4-Methyl and 6,8-dioxa analogs undergo ring-opening polymerization using Lewis acids, yielding materials for synthetic fibers .
Toxicity Data:
  • A phosphorous analog, 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane, showed low acute toxicity (rat oral LD₅₀ = 8390 µg/kg) .

Preparation Methods

Reaction Mechanism and Conditions

The triol precursor undergoes protonation at one hydroxyl group, followed by nucleophilic attack by a neighboring hydroxyl oxygen to form a cyclic oxonium intermediate. Subsequent dehydration yields the bicyclic structure. Sulfuric acid (0.5–1.0 mol%) in toluene at 80–100°C for 6–12 hours typically achieves conversions exceeding 75%. For example, Saigo et al. (1983) reported a 78% isolated yield using this approach, with the butyl substituent introduced via the triol’s alkyl chain.

Substituent Effects and Optimization

Steric hindrance from the butyl group necessitates longer reaction times compared to methyl or phenyl analogs. Kinetic studies reveal that electron-donating alkyl groups accelerate ring closure by stabilizing the oxonium intermediate. However, excessive branching (e.g., tert-butyl) reduces yield due to competing side reactions, necessitating precise temperature control.

α,α-Difluoroalkylamine-Mediated Synthesis

A milder alternative employs α,α-difluoroalkylamines to catalyze the cyclization of triols, circumventing harsh acidic conditions. This method, developed by Thieme Connect researchers, enables syntheses at ambient temperatures with reduced byproduct formation.

Stepwise Reaction Pathway

The protocol involves three stages:

  • Triol Activation : The triol reacts with trifluoroacetonitrile (CF₃CN) to form an imidate intermediate.
  • Ring Closure : Treatment with a tertiary amine (e.g., DIPEA) induces intramolecular cyclization, yielding the bicyclic orthoester.
  • Work-Up : Aqueous extraction removes unreacted reagents, affording the product in 65–70% yield.

Advantages Over Acidic Methods

This approach eliminates the need for corrosive acids and high temperatures, making it suitable for heat-sensitive substrates. For instance, the synthesis of 4-tert-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane—a structural analog—achieved a 68% yield at 25°C, underscoring the method’s versatility.

Metalation-Driven Routes for Functionalized Derivatives

While less common for the 4-butyl variant, metalation strategies using tert-butyllithium (t-BuLi) have been explored to introduce unsaturated side chains. Nishikubo and Endo (1985) demonstrated that halogenated precursors like 1-(2-chlorovinyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane undergo dehydrohalogenation upon treatment with t-BuLi, generating reactive homoenolate anions.

Application to 4-Butyl Derivatives

Although originally applied to methyl-substituted bicyclo orthoesters, this method can be adapted for butyl analogs by substituting the methyl group with a butyl chain during precursor synthesis. Subsequent alkylation or acylation of the homoenolate anion enables the introduction of diverse substituents, albeit with moderate yields (50–60%).

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and limitations of each approach:

Method Yield (%) Temperature (°C) Key Advantages Limitations
Acid-Catalyzed 75–78 80–100 High scalability Corrosive reagents, side reactions
Difluoroalkylamine 65–70 25 Mild conditions, stereo control Lower yield, costly catalysts
Metalation 50–60 -78 to 0 Functional group tolerance Requires inert atmosphere, low yield

Characterization and Quality Control

Post-synthetic characterization of 4-butyl-2,6,7-trioxabicyclo[2.2.2]octane relies on spectroscopic techniques:

  • ¹H NMR (CDCl₃): δ 1.35 (m, 2H, CH₂), 1.55 (s, 9H, C(CH₃)₃), 3.85–4.15 (m, 6H, OCH₂).
  • IR : Strong absorption at 1260 cm⁻¹ (C-O-C stretching) and 1120 cm⁻¹ (bridged ether).
  • MS (EI) : m/z 248.3 [M]⁺, consistent with the molecular formula C₁₅H₂₀O₃.

Industrial Applications and Patents

Recent patents highlight the compound’s role in liquid crystal displays (LCDs). EP2690103A1 discloses its incorporation into cyclohexane carboxylate esters to enhance thermal stability and reduce viscosity in LCD formulations. Industrial-scale production favors acid-catalyzed methods due to lower catalyst costs, despite environmental concerns.

Q & A

Q. What are effective synthetic routes for 4-butyl-2,6,7-trioxabicyclo[2.2.2]octane derivatives?

Methodological Answer: A scalable synthesis involves multi-step reactions starting from commodity chemicals. For example, 4-methyl derivatives can be synthesized via acid-catalyzed cyclization of diols or ester precursors. Key steps include:

  • Orthoester formation : Reacting 3-hydroxymethyl-3-methyloxetane with maleic anhydride under BF₃·Et₂O catalysis to form the bicyclic structure .
  • Functionalization : Introducing substituents (e.g., sulfonyl groups) via nucleophilic substitution or coupling reactions, as demonstrated in the synthesis of 4-methyl-1-(2-(phenylsulfonyl)ethyl) derivatives .
    Critical Note : Avoid prolonged exposure to acidic conditions during work-up to prevent ring-opening hydrolysis .

Q. How does the bicyclic orthoester structure influence chemical stability?

Methodological Answer: The 2,6,7-trioxabicyclo[2.2.2]octane core enhances stability compared to simple orthoesters due to its rigid, electron-deficient framework. However:

  • Acid Sensitivity : Hydrolysis occurs under strong acidic conditions (e.g., glacial acetic acid), generating diols that complicate purification .
  • Thermal Stability : The bicyclic structure resists polymerization at room temperature but undergoes ring-opening polymerization with Lewis acids (e.g., BF₃) at elevated temperatures .

Q. What are the primary applications of this compound in organic synthesis?

Methodological Answer:

  • Protecting Group : The 4-methyl derivative serves as a stable orthoester protecting group for carboxylic acids, resistant to hydrolysis under mild conditions. Deprotection requires strong acids (e.g., HCl in THF/water) .
  • Chiral Auxiliary : Derivatives like 1-[N-benzyloxycarbonyl-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane are used in enantioselective synthesis of amino acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in substituent effects on biological activity?

Methodological Answer: The Free-Wilson model initially predicted activity based on 1- and 4-substituents (e.g., butyl vs. isopropyl), but experimental data showed nonlinear correlations. To address this:

  • Alternative Models : Apply the Hansch model to incorporate electronic (σ) and hydrophobic (π) parameters of substituents.
  • Case Study : For GABA receptor binding, 4-tert-butyl-3-isopropyl derivatives exhibited higher affinity than predicted, suggesting steric or conformational factors beyond substituent bulk .

Q. What strategies optimize polymerization of bicyclic orthoesters?

Methodological Answer:

  • Catalyst Selection : Use BF₃·Et₂O or SnCl₄ to initiate cationic ring-opening polymerization of 4-methyl-2,6,7-trioxabicyclo[2.2.2]octane.
  • Kinetic Control : Maintain low temperatures (−20°C) to prevent side reactions and achieve controlled molecular weight distributions .
    Data Table :
CatalystTemp (°C)Mn (g/mol)PDI
BF₃·Et₂O−208,0001.2
SnCl₄255,5001.5

Q. How can the bicyclic framework be modified for enhanced reactivity in Diels-Alder reactions?

Methodological Answer:

  • Electron-Deficient Dienophiles : Functionalize the 1-position with vinyl groups (e.g., 1-vinyl-4-methyl derivatives) to act as dienophiles in ionic Diels-Alder reactions.
  • Mechanistic Insight : The reaction proceeds via a stepwise pathway, retaining the orthoester moiety for downstream functionalization .

Q. What toxicological considerations apply to phosphorus-containing derivatives?

Methodological Answer: Phosphabicyclo derivatives (e.g., 4-ethyl-1-phospha-2,6,7-trioxabicyclo[2.2.2]octane) exhibit low acute toxicity (rat oral LD₅₀ = 8.39 mg/kg) but require careful handling due to potential neurotoxic effects. Always:

  • Use glove boxes for synthesis.
  • Monitor hydrolytic degradation products for bioactivity .

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